![molecular formula C20H13FN4O3S B6485099 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923146-64-9](/img/structure/B6485099.png)
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide” is a chemical compound with the molecular formula C21H16FN3OS . It is a derivative of benzothiazole, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .
Synthesis Analysis
The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The reaction yields were high, indicating a successful synthesis process .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a nitro group and a pyridinylmethyl group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 377.4 g/mol . It has a complexity of 522 and a topological polar surface area of 74.3 Ų . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the compound , have shown promise in the development of new anti-tubercular compounds . They have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
Biological Applications
Benzothiazole-based compounds have been associated with a wide range of biological activities. These include inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine A2A receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .
Fibroblast Growth Factor Antagonists
Some benzothiazole compounds have potential applications as fibroblast growth factor antagonists . These compounds could be used to regulate cell growth and division, potentially aiding in the treatment of diseases related to cell proliferation.
Autotaxin Inhibitors
Benzothiazole compounds have also been studied for their potential as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in the progression of several types of cancer, so these compounds could have potential applications in cancer treatment.
Inhibitors of Wnt Antagonist DKK
Research has suggested that benzothiazole compounds could serve as inhibitors of the Wnt antagonist DKK . This could have implications for the treatment of diseases like osteoporosis and cancer, where the Wnt signaling pathway plays a crucial role.
Cytosolic Phospholipase A2α Inhibitors
Benzothiazole compounds could potentially act as inhibitors of cytosolic phospholipase A2α . This enzyme is involved in the production of inflammatory mediators, so these compounds could have potential applications in the treatment of inflammatory diseases.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential biological activities, as well as its synthesis and chemical properties. Given the interest in benzothiazole derivatives in pharmaceutical research , this compound could be a candidate for further study.
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-2-1-3-17-18(16)23-20(29-17)24(12-13-8-10-22-11-9-13)19(26)14-4-6-15(7-5-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKUDEKKEWIZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.